3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
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Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound with the molecular formula C8H8BrNO It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of bases like triethylamine and solvents such as ethanol or water.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol can undergo various chemical reactions, including:
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.
Cyclization: Formation of bicyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.
Bases: Triethylamine, sodium alkoxide.
Solvents: Ethanol, water.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Substitution: Various halogenated or functionalized derivatives.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of fluorescent probes and inhibitors of protein kinases.
Medicine: Investigated for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is not fully understood. it is believed to interact with molecular targets such as protein kinases and calcium channels, influencing various biochemical pathways . The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol |
InChI |
InChI=1S/C8H8BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4,8,11H,1-2H2 |
InChI Key |
FKBMKCNGSWFMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=N2)Br |
Origin of Product |
United States |
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